tert-Butyl (E)-4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoate
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Overview
Description
tert-Butyl (E)-4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a methoxy group, and a benzoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (E)-4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoate typically involves the esterification of 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (E)-4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(3-Carboxy-3-oxoprop-1-en-1-yl)benzoic acid.
Reduction: Formation of tert-Butyl (E)-4-(3-Hydroxy-3-oxoprop-1-en-1-yl)benzoate.
Substitution: Formation of various alkyl or aryl derivatives of the original compound.
Scientific Research Applications
tert-Butyl (E)-4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (E)-4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (E)-4-(3-Hydroxy-3-oxoprop-1-en-1-yl)benzoate: Similar structure but with a hydroxy group instead of a methoxy group.
tert-Butyl (E)-4-(3-Methoxy-3-oxoprop-1-en-1-yl)phenylacetate: Similar structure but with a phenylacetate moiety instead of a benzoate moiety.
Uniqueness
tert-Butyl (E)-4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity
Properties
Molecular Formula |
C15H18O4 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate |
InChI |
InChI=1S/C15H18O4/c1-15(2,3)19-14(17)12-8-5-11(6-9-12)7-10-13(16)18-4/h5-10H,1-4H3 |
InChI Key |
HJDGXMSLGAXHKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C=CC(=O)OC |
Origin of Product |
United States |
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